molecular formula C20H13ClF4N4O3 B605954 Regorafenib metabolite M4 CAS No. 1343498-72-5

Regorafenib metabolite M4

カタログ番号: B605954
CAS番号: 1343498-72-5
分子量: 468.79
InChIキー: UJAPQTJRMGFPQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY-751098 is a bio-active chemical.

特性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAPQTJRMGFPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343498-72-5
Record name BAY-751098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-751098
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical and Enzymatic Pathways of Regorafenib Metabolite M4 Formation

Role of Cytochrome P450 Enzymes in M4 N-Demethylation (e.g., CYP3A4)

The cytochrome P450 (CYP) system of enzymes plays a central role in the phase I metabolism of regorafenib. Specifically, CYP3A4 has been identified as the main isoform responsible for the N-demethylation of regorafenib to form the M4 metabolite. tga.gov.au In vitro studies utilizing recombinant CYP isoforms have confirmed that CYP3A4 is the primary enzyme catalyzing this reaction. tga.gov.au This is further supported by the observation that potent inhibitors of CYP3A4, such as ketoconazole, significantly reduce the formation of M4. tga.gov.au

While CYP3A4 is the principal enzyme, other CYP isoforms may have a minor role. For instance, CYP2J2 has been identified as having a secondary role in the N-methylhydroxylation of regorafenib to form metabolite M3, which can be a precursor to other metabolites. tga.gov.au However, for the direct N-demethylation to M4, CYP3A4 is the key contributor. tga.gov.au The involvement of CYP3A4 in regorafenib metabolism underscores the potential for drug-drug interactions with agents that inhibit or induce this enzyme. nih.goveuropa.eu

Investigation of Microbial Biotransformation Mechanisms Leading to M4

The role of the gut microbiome in drug metabolism is an area of growing interest. For regorafenib, enterohepatic circulation is a known factor in its pharmacokinetics, suggesting that intestinal microbial activity could play a role. europa.eunih.gov While direct evidence for the microbial biotransformation of regorafenib to M4 is not extensively detailed in the provided search results, the potential for such a mechanism exists. Gut microbes can perform a variety of enzymatic reactions, including reductions and hydrolyses, which could potentially contribute to the metabolic pool of M4. nih.gov For example, glucuronide metabolites excreted in the bile can be hydrolyzed by microbial β-glucuronidases in the gut, releasing the parent drug or its phase I metabolites for reabsorption. This process could indirectly influence the levels of M4.

Comparative Analysis of M4 Formation Kinetics in Liver Microsomes and Hepatocyte Models Across Species

Significant species differences have been observed in the metabolism of regorafenib, which impacts the formation kinetics of M4. In vitro models, such as liver microsomes and hepatocytes, are crucial for studying these differences. wuxiapptec.compharmaron.com

Humans: In human liver microsomes and hepatocytes, the formation of M2 (N-oxide) is a major pathway, while M4 is a less prominent but still significant metabolite. tga.gov.aunih.govd-nb.info

Rats: In contrast, rats show M3 (N-methylhydroxylated) and M4 as dominant circulating metabolites. tga.gov.au

Dogs: Similarly, in dogs, M3 and M6 are the major metabolites, followed by M4. tga.gov.au

Mice: In mice, M2, M3, and M4 are all major circulating metabolites. tga.gov.au

These species-specific differences in metabolic profiles highlight the importance of using human-relevant in vitro systems for accurately predicting drug metabolism and potential drug-drug interactions in clinical settings. The kinetics of M4 formation vary considerably across species, reflecting the differential expression and activity of metabolic enzymes like CYP3A4.

Table 1: Dominant Circulating Metabolites of Regorafenib Across Species

SpeciesDominant Circulating Metabolites
HumansM2 (N-oxide), M5 (N-oxide and N-desmethyl)
RatsM3 (N-methylhydroxylated), M4 (N-desmethyl)
DogsM3 (N-methylhydroxylated), M6
MiceM2 (N-oxide), M3 (N-methylhydroxylated), M4 (N-desmethyl)

Source: tga.gov.au

Proposed Metabolic Pathways for Regorafenib Leading to M4 in Preclinical Species

In preclinical species like rats and dogs, the metabolic pathways leading to M4 are well-defined. The primary route involves the direct N-demethylation of the parent regorafenib molecule, a reaction predominantly catalyzed by CYP3A4. tga.gov.au Another proposed pathway involves the initial N-methylhydroxylation to form M3, which can then undergo further metabolism to yield M4. researchgate.net

The metabolic scheme in preclinical species shows a greater emphasis on the formation of M3 and M4 compared to humans, where the N-oxidation pathway leading to M2 is more pronounced. tga.gov.au These differences are critical for the interpretation of preclinical toxicology and efficacy studies and their translation to human clinical outcomes.

Table 2: Key Metabolic Reactions in Regorafenib Biotransformation

ReactionEnzyme(s)Product(s)
N-oxidationCYP3A4M2
N-demethylationCYP3A4M4
N-methylhydroxylationCYP3A4, CYP2J2M3
GlucuronidationUGT1A9M7

Source: tga.gov.aueuropa.eutga.gov.aupharmgkb.org

Absorption and Bioavailability of M4 in Animal Models (e.g., mice, rats, dogs)

In preclinical studies with the parent drug, regorafenib, oral absorption was found to be reasonably rapid in mice, rats, and dogs. tga.gov.au It is plausible that the systemic exposure to M4 is a result of the absorption of regorafenib followed by its subsequent metabolism.

Distribution Profile of M4 in Tissues of Preclinical Species

Detailed tissue distribution studies specifically for regorafenib metabolite M4 have not been reported. For the parent compound, regorafenib, tissue distribution studies in rats indicated wide distribution into various tissues. tga.gov.au Given the structural similarities, it could be hypothesized that M4 may also distribute into various tissues, but dedicated studies are required to confirm its specific tissue penetration characteristics.

Plasma Protein Binding Characteristics of M4 in Preclinical Biological Fluids

Quantitative data on the plasma protein binding of this compound in preclinical species is not available in the public domain. The parent compound, regorafenib, and its major metabolites, M2 and M5, are highly bound to plasma proteins in both human and animal plasma. nih.gov For instance, in murine plasma, the unbound fractions of regorafenib, M2, and M5 were approximately 0.6%, 0.9%, and 0.4%, respectively. nih.gov Given this trend within the metabolite family, it is likely that M4 also exhibits a high degree of plasma protein binding, but experimental verification is needed.

Elimination and Excretion Pathways of M4 in Animal Models (e.g., fecal, urinary)

The specific elimination and excretion pathways for this compound have not been individually characterized. Studies on the parent drug, regorafenib, have shown that excretion occurs primarily through the feces, with a smaller portion eliminated in the urine, mainly in the form of metabolites. fda.gov After administration of radiolabeled regorafenib to rats, a significant portion of the radioactivity was recovered in the feces. fda.gov It is probable that M4, as a metabolite, is eliminated via similar routes, but its specific contribution to the fecal and urinary excretion profiles is unknown.

Investigation of Enterohepatic Circulation Influencing M4 Disposition in Preclinical Models

Enterohepatic circulation has been identified as a significant disposition pathway for regorafenib and some of its metabolites, contributing to multiple peaks in plasma concentration profiles. nih.gov While the main contributors to enterohepatic recirculation in humans are regorafenib and M2, the involvement of M4 in this process in preclinical models has not been specifically investigated. tga.gov.au The potential for M4 to undergo enterohepatic circulation exists, but requires confirmation through dedicated studies.

Influence of Drug Transporters (e.g., OATP1B2) on M4 Pharmacokinetics in Preclinical Models

The influence of specific drug transporters on the pharmacokinetics of this compound has not been elucidated. Studies have investigated the role of transporters like OATP1B2 on the disposition of regorafenib and its glucuronide metabolite (M7), demonstrating that OATP1B2 deficiency can impact their plasma levels in mice. nih.govnih.gov However, no such data is available for M4. Given that drug transporters play a critical role in the disposition of many drugs and their metabolites, it is possible that transporters also affect the pharmacokinetics of M4.

Significance of Metabolite Formation and Characterization in Early Drug Development

The significance of identifying and characterizing these metabolites is multifaceted:

Pharmacokinetic Profile : Metabolites influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Characterizing them helps in understanding the drug's half-life, exposure levels, and potential for accumulation. tga.gov.au

Cross-species Comparison : Metabolic profiles can differ significantly between preclinical animal models and humans. fda.gov Early characterization helps select the most appropriate animal species for toxicological studies—one that produces a metabolite profile as similar as possible to humans—to ensure the safety of human metabolites is adequately evaluated. fda.gov

Regulatory bodies emphasize the importance of evaluating any human metabolites that are present at concentrations greater than 10% of the total drug-related components to ensure a comprehensive understanding of the drug's disposition and safety.

Rationale for Dedicated Academic Investigation of Regorafenib Metabolite M4

Regorafenib is metabolized into several compounds, with two major active metabolites in humans being M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). tga.gov.audrugbank.com However, other minor metabolites, including M4, have also been identified in human plasma. fda.govnih.gov The PubChem database identifies Regorafenib metabolite M4 as N-Desmethyl Regorafenib. tga.gov.au

While M4 is considered a minor metabolite in humans, there is a clear rationale for its dedicated investigation in a preclinical context:

Comprehensive Metabolic Profiling : A fundamental principle in drug development is to achieve a complete understanding of a drug's biotransformation. Identifying all metabolites, even those in trace amounts, ensures that no potentially active or reactive compound is overlooked. FDA documents confirm that M4 was identified in human plasma and selected for analysis in specific studies, underscoring its relevance for a complete pharmacokinetic picture. fda.govnih.gov

Species Differences in Metabolism : Preclinical data from Australian public assessment reports (AusPAR) indicate significant species differences in regorafenib's metabolism. While M-2 and M-5 are the dominant metabolites in humans, metabolites M-3 and M-4 are the dominant circulating metabolites in rats. d-nb.info This makes the study of M4 critical for correctly interpreting data from preclinical rat models and understanding how these findings translate to human pharmacology.

Current Landscape of Preclinical Research on Regorafenib Metabolites

Initial Identification and Designation of M4 as a Regorafenib Metabolite

The initial identification of regorafenib metabolites occurred during the drug's development and preclinical and clinical evaluation. In human metabolic studies, regorafenib was found to be biotransformed into several metabolic products. Early investigations using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on human plasma samples successfully identified multiple metabolites. Among these were the parent drug, regorafenib, and its metabolites designated as M2, M3, M4, and M5 fda.gov.

Further regulatory submissions and clinical pharmacology reviews confirmed these findings. Specifically, analytical methods using LCMS were employed to identify regorafenib and its metabolites M2, M4, and M5 in human plasma samples from patients in clinical trials fda.gov. The designation "M4" was assigned to a specific signal detected in these analyses that corresponded to a molecule with a mass and fragmentation pattern consistent with a metabolite of regorafenib. This systematic designation is standard practice in drug metabolism studies to catalogue and track the various metabolic products of a parent compound. While metabolites M2 (regorafenib N-oxide) and M5 (N-desmethyl-regorafenib-N-oxide) were identified as the major pharmacologically active metabolites circulating at steady-state, M4 was consistently identified as a tangible, albeit less abundant, product of regorafenib's biotransformation fda.govtga.gov.austivarga.com.

Spectroscopic and Chromatographic Methods for M4 Structural Confirmation

The definitive structural confirmation of regorafenib metabolite M4 relies on a combination of advanced chromatographic separation and spectroscopic detection techniques. The primary method used for both the identification and quantification of M4 in complex biological matrices like plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). fda.govfda.gov

Liquid Chromatography (LC) is employed to separate M4 from the parent drug, regorafenib, and its other metabolites (M2, M5, M7, etc.) prior to detection. This separation is crucial for accurate identification and to avoid interference from structurally similar compounds. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) systems are typically used, offering high resolution and short analysis times nih.govnih.govresearchgate.net.

Tandem Mass Spectrometry (MS/MS) serves as the detector following chromatographic separation. The process involves:

Ionization: The separated molecules eluting from the LC column are ionized, most commonly using electrospray ionization (ESI) in positive ion mode, to generate protonated molecular ions [M+H]⁺ nih.gov.

First Mass Analysis (MS1): The first quadrupole of the mass spectrometer selects the specific mass-to-charge ratio (m/z) corresponding to the M4 metabolite.

Fragmentation: The selected ions are fragmented in a collision cell, breaking them down into smaller, characteristic product ions.

Second Mass Analysis (MS2): The resulting fragment ions are analyzed in the second mass analyzer, generating a unique fragmentation pattern or "fingerprint" for the M4 structure.

This highly specific process of selected reaction monitoring (SRM) allows for both unambiguous identification and precise quantification of M4, even at very low concentrations nih.govscience.gov. The exact mass measurements obtained from high-resolution mass spectrometry (HRMS) further confirm the elemental composition, and the fragmentation pattern provides definitive evidence for the structural modifications relative to the parent drug researchgate.net.

Table 1: Representative Chromatographic and Mass Spectrometric Parameters for Metabolite Analysis

ParameterDescription/ValueReference
Chromatography SystemUltra-High-Performance Liquid Chromatography (UPLC) nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive Mode nih.gov
DetectionTriple Quadrupole Mass Spectrometer nih.gov
Monitoring ModeSelected Reaction Monitoring (SRM) nih.govscience.gov
Lower Limit of Quantification (LLOQ)Typically in the low ng/mL range (e.g., 5 ng/mL) nih.gov

Characterization of Specific M4 Isomers or Sub-variants (e.g., N-desmethyl-regorafenib-N-oxide)

Detailed structural analysis has identified this compound as N-desmethyl-regorafenib . nih.gov This characterization is based on mass spectrometry data that shows a mass shift corresponding to the loss of a methyl group (CH₃) from the parent regorafenib molecule. The chemical structure of regorafenib features an N-methylpyridine-2-carboxamide moiety, and it is this N-methyl group that is removed during metabolism to form M4 researchgate.net.

Metabolite M4 is structurally and metabolically related to other key regorafenib metabolites, particularly M5. The biotransformation pathways of regorafenib are complex and can involve sequential metabolic steps.

Regorafenib can be oxidized to form M2 (Regorafenib N-oxide) .

Regorafenib can be demethylated to form M4 (N-desmethyl-regorafenib) . nih.gov

Metabolite M4 can then undergo further oxidation to form M5 (N-desmethyl-regorafenib-N-oxide) . unil.chmdpi.comresearchgate.net

Therefore, M5 is an oxidized sub-variant of M4. This metabolic relationship highlights a branching pathway where regorafenib can be either oxidized first and then demethylated, or demethylated first (to M4) and then oxidized (to M5). Both M2 and M5 are considered major, pharmacologically active metabolites, whereas M4 is a key intermediate in the formation of M5 tga.gov.austivarga.com.

Table 2: Key Metabolites of Regorafenib

Metabolite DesignationChemical NameMetabolic TransformationReference
M2Regorafenib N-oxideN-oxidation of the pyridine ring tga.gov.auresearchgate.netdrugbank.com
M4N-desmethyl-regorafenibN-demethylation of the carboxamide group fda.govnih.gov
M5N-desmethyl-regorafenib-N-oxideN-oxidation of M4 or N-demethylation of M2 unil.chmdpi.comresearchgate.netdrugbank.com
M7Regorafenib-N-glucuronideGlucuronidation of the pyridine N-glucuronide researchgate.net

Isotopic Labeling Strategies for M4 Identification in Metabolic Studies

Isotopic labeling is a powerful technique used in drug metabolism research to trace the fate of a drug and its metabolites in vivo and in vitro. This strategy has been fundamental to understanding the complete metabolic profile of regorafenib, including the formation and excretion of metabolites like M4.

One of the primary approaches is the use of radiolabeled compounds , most commonly involving the synthesis of regorafenib containing a carbon-14 ([¹⁴C]) isotope. In human mass balance studies, a single oral dose of [¹⁴C]-regorafenib is administered to healthy subjects. researchgate.net By tracking the radioactivity, researchers can account for the total drug-related material excreted in urine and feces over time. Subsequent analysis of the radioactive fractions using HPLC combined with radiochemical detection (e.g., liquid scintillation counting) allows for the creation of a complete metabolite profile. This method ensures that all metabolites, including M4, are detected and quantified relative to the total administered dose, providing a comprehensive picture of the drug's disposition researchgate.net.

Another critical application of isotopic labeling is the use of stable isotope-labeled internal standards for quantitative bioanalysis by LC-MS/MS. nih.gov In this method, a version of the analyte (e.g., M4) is synthesized where one or more atoms are replaced with a heavy stable isotope, such as deuterium (²H or D) or carbon-13 (¹³C). For instance, regorafenib-¹³CD₃ has been used as an internal standard in analytical methods nih.gov. When analyzing a biological sample, a known amount of the stable isotope-labeled standard is added. Because the labeled standard is chemically identical to the endogenous M4 metabolite but has a different mass, it can be distinguished by the mass spectrometer. This isotope dilution mass spectrometry technique corrects for any variability in sample preparation and matrix effects, enabling highly accurate and precise quantification of the metabolite nih.govnih.gov.

Investigation of Pharmacological Activities and Molecular Mechanisms of Regorafenib Metabolite M4 Preclinical/in Vitro

Rationale for Assessing M4's Potential Biological Contribution to Regorafenib's Effects

Furthermore, the metabolic pathways of regorafenib can differ across species. In preclinical models, the N-demethylation pathway that produces M4 has been described as a substantial metabolic route in rats. tga.gov.au This makes the investigation of M4's biological activity particularly relevant for interpreting data from preclinical studies conducted in these animal models and understanding any species-specific effects that might influence toxicological or efficacy assessments. Therefore, a comprehensive evaluation of M4 is essential to build a complete picture of the drug's disposition and activity.

Evaluation of M4's Cellular Effects in Preclinical Models (e.g., antiproliferative, pro-apoptotic effects on cell lines)

The cellular effects of regorafenib and its principal metabolites, M2 and M5, have been documented in various preclinical cancer cell line models. These compounds have been shown to inhibit cell proliferation and induce apoptosis across different tumor types. tga.gov.auplos.org For instance, regorafenib has been demonstrated to suppress tumor cell growth and trigger apoptosis through both extrinsic and intrinsic pathways. plos.orgnih.gov In cellular assays, M2 and M5 have exhibited pharmacological activity and efficacy broadly similar to the parent drug. tga.gov.aunih.gov

Analysis of M4's Modulation of Key Intracellular Signaling Pathways (e.g., RAS/RAF/MAPK, PI3K/AKT/mTOR, NF-κB, p38MAPK) in Cell-Based Assays

Regorafenib exerts its anticancer effects by modulating several key intracellular signaling pathways critical for tumor growth and survival. In vitro studies have shown that regorafenib can inhibit the RAS/RAF/MEK/ERK (MAPK) pathway and has also been reported to suppress signaling through the PI3K/AKT/mTOR pathway. researchgate.netresearchgate.net Furthermore, regorafenib has been found to reduce the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and to modulate p38 MAPK signaling, which can influence inflammatory responses and macrophage polarization. nih.govnih.gov The major active metabolites, M2 and M5, are understood to contribute to these effects, given their similar kinase inhibition profiles to the parent drug. nih.gov

There is a notable absence of specific published data on the direct effects of the M4 metabolite on these key intracellular signaling pathways. While the inhibition of kinases like RAF-1 and BRAF by regorafenib, M2, and M5 directly implies downstream effects on the MAPK pathway, similar cell-based assay results specifically for M4 are not available. drugbank.com Therefore, the extent to which M4 modulates the MAPK, PI3K/AKT/mTOR, NF-κB, or p38MAPK signaling cascades remains uncharacterized in the public domain.

Comparative Studies of M4's Activity Profile Relative to Regorafenib and Major Active Metabolites (M2, M5) in Preclinical Systems

Comparative preclinical studies have been crucial in establishing the pharmacological contribution of regorafenib's major metabolites. In vitro and in vivo models have consistently shown that M2 and M5 possess efficacy comparable to that of regorafenib. tga.gov.aunih.gov In competitive binding assays and cell-based assays, M2 and M5 demonstrated similar kinase inhibition profiles and potency to the parent compound. nih.govnih.gov This similarity in activity, combined with their substantial plasma concentrations at steady-state, establishes them as significant contributors to the clinical effects of regorafenib. drugbank.com

In contrast, comparative data for the M4 metabolite is scarce. While M4 is a known metabolite resulting from N-demethylation and is particularly significant in rat models, it has not been included in the detailed comparative activity studies published for M2 and M5. nih.govtga.gov.au The available literature focuses on comparing the parent drug with its two principal active metabolites, M2 and M5, leaving the activity profile of M4 largely uncharacterized in a comparative context.

Table 1: Comparison of Preclinical Pharmacological Activity
CompoundKinase Inhibition ProfileCellular Antiproliferative ActivityIn Vivo Antitumor Activity (Xenograft Models)
RegorafenibPotent inhibitor of VEGFR1/2/3, TIE2, KIT, RET, RAF-1, BRAF, PDGFR, FGFR. drugbank.comtga.gov.auDemonstrated in various human cancer cell lines. tga.gov.auSignificant inhibition of tumor growth demonstrated in multiple models. nih.govtga.gov.au
Metabolite M2 (N-oxide)Similar profile and potency to Regorafenib. nih.govnih.govBroadly similar activity to Regorafenib. tga.gov.auSimilar activity to Regorafenib. nih.govtga.gov.au
Metabolite M5 (N-oxide and N-desmethyl)Similar profile and potency to Regorafenib. nih.govnih.govBroadly similar activity to Regorafenib. tga.gov.auSimilar activity to Regorafenib. nih.govtga.gov.au
Metabolite M4 (N-desmethyl)Data not widely available.Data not widely available.Data not widely available.

Exploration of M4's Potential Modulatory Effects on the Tumor Microenvironment in In Vitro Models

The tumor microenvironment (TME) is a complex network of cells and signaling molecules that plays a critical role in cancer progression and response to therapy. Regorafenib and its active metabolites M2 and M5 are known to modulate the TME, not only through their anti-angiogenic effects (by inhibiting VEGFR, PDGFR, and FGFR) but also by affecting immune cells. tga.gov.auresearchgate.net For example, regorafenib has been shown to promote the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to an anti-tumor M1-like phenotype and to enhance antitumor immunity. nih.govfrontiersin.org These effects are considered independent of its anti-angiogenic activity.

Specific in vitro studies examining the modulatory effects of the M4 metabolite on components of the TME, such as endothelial cells, cancer-associated fibroblasts (CAFs), or immune cells (e.g., macrophages, T cells), are not described in the available literature. While the activity of regorafenib, M2, and M5 on TME components is an area of active research, the investigation has not been publicly extended to include a detailed analysis of M4's specific contributions.

Analytical Methodologies for Regorafenib Metabolite M4 Quantification and Characterization

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for M4

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection has been a foundational technique for the analysis of regorafenib and its metabolites. Method development for M4 typically involves a systematic approach to optimize chromatographic conditions to achieve adequate separation from the parent drug and other metabolites.

Key aspects of HPLC method development include:

Column Selection: Reversed-phase columns, such as C18, are commonly employed due to the lipophilic nature of regorafenib and its metabolites. The choice of particle size and column dimensions is critical for achieving the desired resolution and run time.

Mobile Phase Optimization: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The pH of the aqueous phase and the gradient elution program are fine-tuned to ensure sharp peak shapes and effective separation of M4 from closely related compounds.

Detector Wavelength: The UV detector wavelength is selected based on the maximum absorbance of M4 to ensure optimal sensitivity.

Validation of these HPLC methods is performed in accordance with regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the analytical data.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS/MS) for M4 Detection

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of LC with the mass-resolving capability of a mass spectrometer.

In a typical LC-MS/MS workflow for M4:

Chromatographic Separation: An LC system separates M4 from other components in the sample.

Ionization: The eluting M4 is ionized, most commonly using electrospray ionization (ESI) in positive mode.

Mass Analysis: The ionized M4 is detected using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both M4 and an internal standard to provide high selectivity and accurate quantification.

High-Resolution Mass Spectrometry (HRMS/MS) offers an even greater level of specificity by providing accurate mass measurements. This is particularly useful for metabolite identification and characterization in discovery-phase studies, as it can help elucidate the elemental composition of unknown metabolites.

Chromatographic Separation Techniques for M4 in Complex Biological Matrices

The analysis of M4 in biological matrices such as plasma, urine, feces, cell lysates, and tissue homogenates presents significant challenges due to the presence of endogenous interferences. Effective sample preparation is crucial prior to chromatographic analysis.

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to plasma samples to precipitate proteins. The supernatant containing M4 is then injected into the LC system.

Liquid-Liquid Extraction (LLE): This technique separates M4 from the matrix based on its partitioning between two immiscible liquid phases, offering a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain M4 while interferences are washed away. The choice of sorbent and elution solvent is optimized for maximum recovery.

The chromatographic conditions must be robust enough to separate M4 from matrix components that may not have been removed during sample preparation, thereby minimizing ion suppression or enhancement effects in LC-MS/MS analysis.

Establishment of Robust Analytical Method Validation Parameters for M4

The validation of bioanalytical methods for M4 is a critical step to ensure the integrity of pharmacokinetic data. The validation process demonstrates that the method is reliable and reproducible for its intended use. Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Sensitivity The lowest concentration of the analyte that can be measured with acceptable precision and accuracy (Lower Limit of Quantification, LLOQ).Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intra-day and inter-day levels.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery The efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Assessed to ensure no significant impact on quantification
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term).Analyte concentration within ±15% of the nominal concentration

These parameters are rigorously evaluated to establish a validated method that can be confidently used for sample analysis.

Quantitative Bioanalytical Methods for M4 in Preclinical Pharmacokinetic Studies

In preclinical pharmacokinetic studies, which involve animal models, the concentration of M4 is measured over time to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Validated bioanalytical methods, predominantly LC-MS/MS, are employed for this purpose.

A study might involve the following steps:

Dosing: Administration of regorafenib to animal models (e.g., rats, mice).

Sample Collection: Collection of blood, plasma, or other tissues at various time points post-dose.

Sample Processing: Extraction of M4 from the collected biological samples using a validated sample preparation method.

Analysis: Quantification of M4 concentrations using a validated LC-MS/MS method.

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters for M4, such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Below is an example of data that might be generated from a preclinical pharmacokinetic study for M4.

Time (hours)M4 Plasma Concentration (ng/mL)
0.550
1150
2250
4200
8100
1250
2410

In Vitro and Preclinical Model Systems for Studying Regorafenib Metabolite M4

Utilization of Human and Animal Hepatocyte Culture Models for M4 Metabolism Studies

The liver is the primary site of regorafenib metabolism. researchgate.net In vitro studies using hepatocytes from various species have been instrumental in elucidating the metabolic pathways of the parent compound.

In studies with [14C]regorafenib incubated with human hepatocytes, the desmethyl metabolite M4 was identified, although it was only found as a trace component in plasma. nih.gov This suggests that in humans, the N-demethylation pathway leading to M4 is a minor route of biotransformation.

Interestingly, there appear to be species-specific differences in the metabolic profile of regorafenib. An Australian public assessment report noted that while M-2 is the major circulating metabolite in humans, M-3 and M-4 are the dominant circulating metabolites in rats. nih.gov In mice, M-2, M-3, and M-4 were all identified as major circulating metabolites. nih.gov This highlights the importance of selecting appropriate animal models for preclinical studies and the potential for M4 to play a more significant role in these species compared to humans.

Currently, there is a lack of published studies that specifically investigate the further metabolism of isolated M4 in either human or animal hepatocyte cultures. Such studies would be necessary to understand its subsequent biotransformation and clearance pathways.

Application of Isolated Enzyme Systems for Investigating M4 Formation Kinetics and Inhibitory Potencies

The formation of regorafenib's metabolites is primarily mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). europa.eu Specifically, CYP3A4 is the main enzyme responsible for the oxidative metabolism of regorafenib to its major active metabolites, M-2 and M-5. researchgate.net

Detailed information regarding the specific enzyme kinetics of M4 (N-Desmethyl Regorafenib) formation is not extensively documented in publicly available literature. The formation of M4 occurs via N-demethylation, an oxidative process typically catalyzed by CYP enzymes. However, the specific isozymes involved and their kinetic parameters (such as Km and Vmax) for the formation of M4 have not been a primary focus of published research.

Similarly, there is a scarcity of data on the inhibitory potential of M4 against various drug-metabolizing enzymes. While the inhibitory effects of regorafenib and its major metabolites, M-2 and M-5, on CYPs and UGTs have been characterized, the corresponding data for M4 is not available. europa.eu This information would be crucial for assessing the potential of M4 to cause drug-drug interactions.

Implementation of In Vitro Cell Line Models for Assessment of M4's Cellular and Molecular Effects

In vitro cell line models are fundamental tools for evaluating the pharmacological activity of new chemical entities and their metabolites. Numerous studies have detailed the anti-angiogenic and anti-proliferative effects of regorafenib and its primary metabolites, M-2 and M-5, across a range of cancer cell lines. nih.govtga.gov.au These studies have established that M-2 and M-5 exhibit efficacy comparable to the parent drug. tga.gov.au

Use of Murine Xenograft Models for Preclinical Disposition and Exploratory Pharmacodynamic Studies of M4

Murine xenograft models, where human tumors are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models have been extensively used to demonstrate the in vivo anti-tumor activity of regorafenib and its main metabolites, M-2 and M-5. nih.gov

As mentioned previously, studies in mice have indicated that M4 is a major circulating metabolite of regorafenib in this species. nih.gov This would suggest that murine models could be suitable for investigating the preclinical disposition and pharmacodynamics of M4. However, to date, no studies have been published that specifically administer M4 to xenograft models to evaluate its independent anti-tumor efficacy or its pharmacokinetic profile. The available data is limited to the measurement of M4 as a metabolite following the administration of the parent drug, regorafenib.

Advanced Organoid and 3D Culture Models for Comprehensive M4 Research

Three-dimensional (3D) culture systems, including organoids, are increasingly being used in cancer research as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. Some studies have begun to explore the effects of regorafenib in 3D culture models of colorectal cancer. dovepress.com

However, the application of these advanced models to study the specific effects of regorafenib's metabolites is still in its infancy. There are currently no published reports on the use of organoid or other 3D culture models for the comprehensive research of the M4 metabolite. The use of such models could provide valuable insights into the activity of M4 in a more physiologically relevant context.

Interactions of Regorafenib Metabolite M4 with Drug-metabolizing Enzymes and Transporters Preclinical/in Vitro

M4 as a Substrate for Cytochrome P450 Enzymes and UGTs

Regorafenib metabolite M4, the N-desmethyl metabolite of regorafenib, is a product of Phase I metabolism. In vitro experiments utilizing recombinant Cytochrome P450 (CYP) enzymes have identified CYP3A4 as the principal enzyme responsible for the N-demethylation of the parent compound, regorafenib, leading to the formation of M4. tga.gov.au This metabolic pathway is one of several oxidative reactions that regorafenib undergoes. tga.gov.au

While M4 has been identified in human plasma following the administration of regorafenib, detailed in vitro studies specifically characterizing M4 as a substrate for subsequent metabolism by CYP isoenzymes or by Uridine Diphosphate-glucuronosyltransferases (UGTs) are not extensively detailed in the available scientific literature. fda.gov The primary focus of metabolic profiling has been on the parent drug and its major circulating active metabolites, M2 and M5. drugbank.comd-nb.info

M4 as an Inhibitor or Inducer of Drug-Metabolizing Enzymes in In Vitro Systems

The potential for drug-drug interactions is a critical component of preclinical assessment. This involves evaluating whether a compound or its metabolites can inhibit or induce the activity of drug-metabolizing enzymes, thereby altering the clearance of co-administered drugs. nih.govbiomolther.org

However, specific in vitro data on the capacity of this compound to act as either an inhibitor or an inducer of major drug-metabolizing enzymes, such as the CYP or UGT families, is not described in published preclinical studies. tga.gov.aufda.gov Investigations into the interactive potential of regorafenib have centered on the parent drug and its pharmacologically active metabolites, M2 and M5, which are present at higher concentrations in systemic circulation. fda.govoncologynewscentral.comeuropa.eu Consequently, there is a lack of specific IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values for M4 in relation to enzyme inhibition or induction.

Table 1: Summary of Available In Vitro Data on Enzyme Interactions

CompoundInteraction TypeEnzyme FamilyReported Preclinical/In Vitro Data Available
This compoundInhibitionCYP EnzymesNo specific data available
This compoundInductionCYP EnzymesNo specific data available
This compoundInhibitionUGT EnzymesNo specific data available
This compoundInductionUGT EnzymesNo specific data available

This table summarizes the availability of specific preclinical data for metabolite M4 based on the searched literature. The focus of most available studies is on the parent compound and metabolites M2 and M5.

M4 Interactions with Efflux and Uptake Transporters (e.g., P-glycoprotein, BCRP) in Cellular Models

Drug transporters, such as the efflux transporters P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2), play a crucial role in drug absorption, distribution, and elimination. nih.gov Interactions with these transporters can significantly impact a drug's pharmacokinetic profile.

Preclinical evaluations using cellular models are essential to determine if a new chemical entity or its metabolites are substrates or inhibitors of these transporters. researchgate.net For regorafenib and its major metabolites M2 and M5, such studies have been conducted, indicating they are substrates for both P-gp and BCRP. drugbank.comeuropa.eueuropa.eu However, specific in vitro investigations using cellular models to define the interaction of this compound with either efflux or uptake transporters have not been reported in the available literature. Therefore, it is unknown whether M4 is a substrate or an inhibitor of key transporters like P-gp or BCRP.

Table 2: Summary of Available In Vitro Data on Transporter Interactions in Cellular Models

CompoundTransporterInteraction Type (Substrate/Inhibitor)Reported Preclinical/In Vitro Data Available
This compoundP-glycoprotein (P-gp/ABCB1)Substrate or InhibitorNo specific data available
This compoundBCRP (ABCG2)Substrate or InhibitorNo specific data available

This table highlights the absence of specific data concerning the interaction of metabolite M4 with major drug transporters in cellular models, as per the searched literature.

Implications of M4's Metabolic Interactions for Preclinical Pharmacokinetic Profiles of Co-Administered Agents

The potential for a drug metabolite to alter the pharmacokinetics of a co-administered agent is directly linked to its ability to act as an inhibitor or inducer of metabolizing enzymes or drug transporters. nih.gov Given the absence of specific in vitro data characterizing this compound as an inhibitor or inducer of CYP enzymes, UGTs, or major drug transporters like P-gp and BCRP, its potential impact on the preclinical pharmacokinetic profiles of other drugs cannot be determined.

Without key parameters such as Ki (inhibition constant) or induction-fold values, a quantitative assessment of the risk of drug-drug interactions mediated by M4 is not possible. The primary risk assessment for regorafenib therapy has been based on the properties of the parent drug and the more abundant and pharmacologically active metabolites, M2 and M5. fda.goveuropa.eu

Future Research Directions and Unanswered Questions for Regorafenib Metabolite M4

Comprehensive Elucidation of M4's Full Pharmacological Activity Profile and Molecular Targets

A significant gap in the current understanding of regorafenib's in vivo action is the incomplete pharmacological profile of its metabolite, M4. While the primary active metabolites, M-2 and M-5, have been shown to possess kinase inhibition profiles similar to regorafenib, the specific molecular targets and full spectrum of activity for M4 have not been thoroughly investigated. nih.govcapes.gov.br Future research must prioritize a comprehensive characterization of M4's pharmacological activity. This includes in vitro kinase assays to identify its specific molecular targets and cellular assays to determine its functional effects on key signaling pathways implicated in cancer, such as those involving VEGFR, TIE-2, c-KIT, and BRAF. aacrjournals.org Understanding the potency and selectivity of M4 against a broad panel of kinases is crucial to ascertain its potential contribution to both the therapeutic efficacy and potential off-target effects of regorafenib treatment.

Investigation of M4's Role in Modulating Acquired Resistance Mechanisms in Preclinical Cancer Models

Acquired resistance to targeted therapies like regorafenib is a major clinical challenge. Studies have shown that long-term exposure to regorafenib can induce resistance in colorectal cancer (CRC) cells through mechanisms such as inducing a senescence-like phenotype or promoting epithelial-mesenchymal transition (EMT). mdpi.comnih.gov However, the specific contribution of individual metabolites, including M4, to these resistance mechanisms is unknown.

Future preclinical studies should be designed to investigate the role of M4 in modulating acquired resistance. This could involve long-term exposure of various cancer cell lines to M4 to determine if it can independently drive resistance. Furthermore, examining the molecular changes in these resistant models, such as alterations in signaling pathways like PI3K/AKT, could provide insights into the mechanisms by which M4 might contribute to treatment failure. mdpi.com Such studies are critical for developing strategies to overcome or circumvent regorafenib resistance.

Development of Novel Analytical Techniques for Enhanced M4 Detection and Spatiotemporal Profiling

Accurate and sensitive measurement of drug metabolites is fundamental to understanding their pharmacokinetic and pharmacodynamic properties. While methods for identifying and quantifying regorafenib and its major metabolites M-2 and M-5 in plasma and urine exist, the development of more advanced analytical techniques is needed for M4. fda.gov Future efforts should focus on creating novel analytical methods with enhanced sensitivity and specificity for the detection of M4 in various biological matrices.

Moreover, the development of techniques for spatiotemporal profiling of M4 within tumor tissues would be invaluable. This could involve advanced imaging mass spectrometry or other sophisticated analytical approaches to visualize the distribution of M4 within the tumor microenvironment. Such information would provide unprecedented insight into whether M4 accumulates in specific tumor regions and how its localization correlates with biological activity and treatment response.

Exploration of M4's Potential as a Preclinical Biomarker for Response or Resistance

The identification of predictive biomarkers is a key goal in personalized medicine to guide treatment decisions. While some studies have explored potential biomarkers for regorafenib response, including circulating free DNA and levels of TIE-1, the potential of its metabolites as biomarkers remains largely unexplored. mdpi.com Future research should investigate whether the levels or pharmacokinetic profile of M4 could serve as a preclinical biomarker for predicting response or resistance to regorafenib.

This would involve correlating the exposure levels of M4 with treatment outcomes in preclinical models of various cancers. nih.gov For instance, studies could assess whether higher baseline levels or a specific metabolic ratio involving M4 is associated with improved or diminished antitumor activity. If a correlation is established, M4 could potentially be developed into a clinically relevant biomarker to help select patients who are most likely to benefit from regorafenib therapy or to monitor for the emergence of resistance. unicancer.frnih.gov

Application of Systems Biology and Computational Modeling Approaches to Predict M4 Disposition and Biological Effects

Systems biology and computational modeling offer powerful tools to integrate complex biological data and predict the behavior of drugs and their metabolites. researchgate.netmdpi-res.com Applying these approaches to regorafenib and its metabolites, including M4, could provide a more holistic understanding of their disposition and biological effects. Population pharmacokinetic (PopPK) models have been developed for regorafenib and its main metabolites, M-2 and M-5, to describe their behavior in patients. nih.gov

Design of Preclinical Studies to Disentangle the Independent and Synergistic Contributions of Regorafenib and its Metabolites

A fundamental challenge in understanding the clinical activity of regorafenib is to distinguish the effects of the parent drug from those of its active metabolites. nih.govcapes.gov.br Preclinical studies have shown that both M-2 and M-5 exhibit antitumor activity. nih.govresearchgate.net However, the independent and potentially synergistic or antagonistic contributions of M4, in conjunction with regorafenib, M-2, and M-5, have not been systematically evaluated.

Future preclinical studies should be meticulously designed to address this. This could involve administering M4 alone and in combination with regorafenib and its other major metabolites in various cancer models. biorxiv.org Such studies would allow for a direct comparison of their individual antitumor efficacy and an assessment of their combined effects. Understanding these interactions is crucial for a complete picture of regorafenib's mechanism of action and for optimizing its therapeutic use.

Q & A

Q. What enzymes are primarily responsible for the metabolism of regorafenib to its active metabolite M4 (M-2), and how does this impact experimental design?

Regorafenib is metabolized to M4 (M-2) via CYP3A4-mediated oxidation , while UGT1A9 contributes to glucuronidation pathways . Experimental designs must account for CYP3A4 inhibitors/inducers (e.g., ketoconazole or rifampicin), which alter systemic exposure to M4 and parent drug efficacy. For example:

  • CYP3A4 inhibition increases regorafenib AUC by 33% but decreases M4 exposure by 90% .
  • CYP3A4 induction reduces regorafenib exposure by 50% but increases M5 (another metabolite) by 3–4× .
    Methodologically, in vitro hepatic microsomal assays and in vivo crossover studies with enzyme modulators are recommended to isolate metabolic contributions .

Q. What pharmacokinetic (PK) parameters differentiate regorafenib from M4, and how should these guide sampling protocols?

  • Regorafenib : Tmax = 3–4 h; t1/2 = 28 h (range: 14–58 h).
  • M4 : Tmax = 4 h; t1/2 = 25 h (range: 14–32 h) .
    Due to enterohepatic recirculation, sampling should extend beyond 144 hours post-dose to capture secondary concentration peaks. Multi-point PK profiling (e.g., 0, 2, 4, 6, 8, 24, 48, 72, 96, 144 h) is critical for accurate AUC0–∞ calculations .

Q. Why is M4 prioritized over M5 in bioequivalence studies, and what analytical methods are validated for quantification?

M4 exhibits lower inter-individual variability (CV < 100%) compared to M5, making it a more reliable biomarker . Validated LC-MS/MS methods with detection ranges of 1.00–650 ng/mL for M4 are recommended, using stable isotope-labeled internal standards (e.g., M-2-<sup>13</sup>C-d3) to mitigate matrix effects . Sensitivity analyses excluding subjects with AUC%Extrap > 20% improve reliability .

Advanced Research Questions

Q. How do conflicting data on food effects between Western and Asian populations inform clinical trial design for M4?

  • High-fat meals reduce M4 exposure by 20% in Western populations but up to 71% in Chinese cohorts, likely due to dietary composition (e.g., higher fat/calorie content) and genetic variations in CYP3A4/UGT1A9 .
  • Methodological recommendation : Stratify trials by ethnicity and standardize meal composition (e.g., FDA-defined high-fat: 800–1,000 kcal, 50% fat). Cross-over designs with washout periods (≥14 days) minimize carryover effects .

Q. What contradictions exist in transporter-mediated M4 distribution, and how can they be resolved experimentally?

  • BCRP/ABCG2 restricts M4 brain penetration (2% of liver accumulation in wild-type mice), but knockout models show 17× higher brain concentrations .
  • Discrepancies arise in testis accumulation : M4 levels increase 2× in Bcrp<sup>-/-</sup> mice, suggesting tissue-specific transporter dominance .
    Resolution requires dual knockout models (e.g., Abcg2<sup>-/-</sup>;Abcb1a/1b<sup>-/-</sup>) and in situ perfusion assays to dissect transporter interplay .

Q. How do metabolite-to-parent drug ratios at steady-state challenge dose optimization strategies?

At steady-state, M4 and regorafenib exhibit similar plasma concentrations (1:1 ratio) but divergent t1/2 (25 h vs. 28 h), leading to non-linear accumulation (2× after 21 days) . Population PK models integrating enzyme saturation (CYP3A4) and auto-inhibition (UGT1A9) are essential for dose adjustments. For example:

ParameterRegorafenibM4
Cmax2.5 mg/L1.8 mg/L
AUC0–14435 mg·h/L28 mg·h/L
Data from suggest metabolite-driven toxicity risks (e.g., hepatotoxicity) at higher doses.

Q. What methodological gaps exist in characterizing M4’s role in drug-drug interactions (DDIs)?

  • M4 inhibits CYP2C8/2C9/3A4 , complicating DDI predictions with substrates like warfarin or statins .
  • Current studies lack in vitro-in vivo extrapolation (IVIVE) for M4’s inhibitory constants (Ki). Recommendation: Use static mechanistic models (e.g., [I]/Ki > 0.1) to prioritize clinical DDI studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regorafenib metabolite M4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Regorafenib metabolite M4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。